1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Description
The compound 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a bis-piperazine derivative featuring a central ketone linkage. Its structure includes two distinct piperazine moieties: one substituted with a 4-chlorophenyl group and the other with a 4-methylpyrimidin-2-yl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, including receptor affinity, solubility, and metabolic stability .
The 4-chlorophenyl group is a common pharmacophore in antipsychotic and antimicrobial agents, while the 4-methylpyrimidin-2-yl substituent may enhance binding to kinases or neurotransmitter receptors .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O/c1-17-6-7-23-21(24-17)28-10-8-25(9-11-28)16-20(29)27-14-12-26(13-15-27)19-4-2-18(22)3-5-19/h2-7H,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOQAQRJBDOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include piperazine rings substituted with chlorophenyl and methylpyrimidinyl groups. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25ClN2O2S, with a molecular weight of 441.0 g/mol. The structure can be represented as follows:
Research indicates that the compound exhibits significant affinity for various neurotransmitter receptors, particularly the dopamine D4 receptor. In a study evaluating related compounds, it was noted that derivatives containing piperazine structures showed high selectivity and affinity towards dopamine receptors, with IC50 values as low as 0.057 nM for certain analogs . This suggests that the compound may function as a potent modulator of dopaminergic signaling pathways.
Antipsychotic Potential
The primary biological activity attributed to this compound is its potential antipsychotic effect. Piperazine derivatives have been extensively studied for their ability to interact with dopamine receptors, which play a crucial role in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The high selectivity for the D4 receptor over D2 receptors is particularly noteworthy, as it may lead to reduced side effects commonly associated with traditional antipsychotic medications .
Anticancer Activity
Recent studies have also explored the anticancer properties of piperazine derivatives. A series of compounds similar to the one were evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds exhibiting modifications on the piperazine ring demonstrated promising cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cells .
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | SK-BR-3 | 46.14 |
| 4h | HOP-92 | 86.28 |
The above table summarizes the growth inhibition (GI) values for selected compounds in various cancer cell lines, indicating significant anticancer potential.
Case Study 1: Dopamine Receptor Affinity
In a comparative study involving several piperazine derivatives, it was found that modifications at the para position of the phenyl ring significantly enhanced binding affinity to dopamine receptors. The compound was highlighted for its exceptional selectivity towards the D4 receptor compared to other subtypes .
Case Study 2: In Vitro Antiproliferative Effects
A study conducted on a library of piperazine derivatives revealed that specific substitutions could lead to increased antiproliferative activity against cancer cell lines. The compound exhibited a notable decrease in cellular viability in treated groups versus controls, supporting its potential use in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Diversity: The target compound’s combination of 4-chlorophenyl and pyrimidinyl groups distinguishes it from simpler analogs like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (phenyl-only substituent) . Pyrimidine rings, as seen in and , often enhance binding to enzymes or receptors due to hydrogen-bonding capabilities .
- Molecular Weight : The target compound’s higher molecular weight (~474 g/mol) compared to most analogs may influence bioavailability, necessitating formulation optimization for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential nucleophilic substitution reactions. For example:
React 4-(4-chlorophenyl)piperazine with chloroacetyl chloride under inert atmosphere (N₂/Ar) to form the ethanone intermediate.
Couple the intermediate with 4-(4-methylpyrimidin-2-yl)piperazine using a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Optimization : Adjust reaction time, temperature, and stoichiometry. Monitor progress via TLC or HPLC. Use column chromatography for purification .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : Confirm piperazine linkages and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS).
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
Q. What solvents and catalysts are critical for its stability during synthesis?
- Solvents : DMF or dichloromethane for solubility; avoid protic solvents to prevent hydrolysis of the ethanone group.
- Catalysts : Triethylamine as a base for deprotonation during coupling steps .
Advanced Research Questions
Q. How can contradictory yield data from different synthetic protocols be resolved?
- Root Causes : Varied catalyst loading, solvent purity, or side reactions (e.g., oxidation of piperazine rings).
- Resolution :
Use DOE (Design of Experiments) to systematically test variables.
Characterize byproducts via LC-MS to identify degradation pathways.
Compare purity metrics (e.g., HPLC area%) rather than isolated yields .
Q. What strategies are employed to study its interaction with biological targets (e.g., receptors)?
- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward serotonin/dopamine receptors, leveraging the piperazine pharmacophore .
- In Vitro Assays :
- Radioligand binding assays (e.g., 5-HT₁A or D₂ receptors).
- Functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity .
Q. How does structural modification of the pyrimidine ring impact pharmacological activity?
- SAR Insights :
- 4-Methyl Group : Enhances lipophilicity and CNS penetration.
- Pyrimidine vs. Triazole : Substitution alters target selectivity (e.g., kinase vs. GPCR inhibition).
- Methodology : Synthesize analogs (e.g., replacing methyl with halogen) and compare IC₅₀ values in target-specific assays .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Challenges : Low plasma concentration, matrix interference.
- Solutions :
- Sample Prep : Solid-phase extraction (SPE) to isolate the compound.
- Detection : UPLC-MS/MS with deuterated internal standards for high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
